molecular formula C14H12Cl2N2O4S B13366278 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzamide

2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzamide

Cat. No.: B13366278
M. Wt: 375.2 g/mol
InChI Key: WCGRFTUXOLRHOL-UHFFFAOYSA-N
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Description

2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzamide is an organic compound with the molecular formula C14H11Cl2NO4S It is characterized by the presence of a benzamide group linked to a sulfonylamino group, which is further substituted with dichloro and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzamide typically involves the following steps:

    Nucleophilic Substitution Reaction: The starting material, 3,4-dichloro-2-methoxyaniline, undergoes a nucleophilic substitution reaction with a sulfonyl chloride derivative to form the sulfonylamino intermediate.

    Amidation Reaction: The sulfonylamino intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 2-{[(3,4-Dichloro-2-hydroxyphenyl)sulfonyl]amino}benzamide.

    Reduction: Formation of 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzylamine.

    Substitution: Formation of 2-{[(3,4-Dimethoxy-2-methoxyphenyl)sulfonyl]amino}benzamide.

Scientific Research Applications

2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds with active site residues, while the dichloro and methoxy groups can enhance binding affinity through hydrophobic interactions. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzoic acid
  • 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzylamine
  • 2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzyl chloride

Uniqueness

2-{[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]amino}benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dichloro and methoxy groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C14H12Cl2N2O4S

Molecular Weight

375.2 g/mol

IUPAC Name

2-[(3,4-dichloro-2-methoxyphenyl)sulfonylamino]benzamide

InChI

InChI=1S/C14H12Cl2N2O4S/c1-22-13-11(7-6-9(15)12(13)16)23(20,21)18-10-5-3-2-4-8(10)14(17)19/h2-7,18H,1H3,(H2,17,19)

InChI Key

WCGRFTUXOLRHOL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NC2=CC=CC=C2C(=O)N

Origin of Product

United States

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